
9,11-Dehydro-beta-boswellic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Dehydro-beta-boswellic acid is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, such as Boswellia serrata and Boswellia carteri. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro-beta-boswellic acid typically involves the extraction of boswellic acids from the resin of Boswellia species. The resin is subjected to various chromatographic techniques to isolate the desired compound . The synthetic route may include steps such as acetylation, dehydrogenation, and demethylation to achieve the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Boswellia resin, followed by purification using high-performance liquid chromatography (HPLC) and other advanced separation techniques . The process ensures high yield and purity of the compound for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,11-Dehydro-beta-boswellic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include acetylated derivatives, oxidized ketones, and substituted analogs, each with distinct pharmacological profiles .
Wissenschaftliche Forschungsanwendungen
9,11-Dehydro-beta-boswellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced properties.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and microbial infections.
Industry: Utilized in the formulation of dietary supplements and therapeutic agents
Wirkmechanismus
The mechanism of action of 9,11-Dehydro-beta-boswellic acid involves the inhibition of key enzymes and signaling pathways. It targets molecular pathways such as the nuclear factor-kappa B (NF-kB) pathway, leading to reduced inflammation and apoptosis in cancer cells . The compound also modulates reactive oxygen species (ROS) formation, contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-boswellic acid
- Beta-boswellic acid
- 3-O-acetyl-11-keto-beta-boswellic acid
- 11-keto-beta-boswellic acid
Uniqueness
9,11-Dehydro-beta-boswellic acid stands out due to its unique dehydrogenated structure, which enhances its stability and bioactivity compared to other boswellic acids. Its ability to modulate multiple molecular targets makes it a versatile compound in therapeutic research .
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(3R,4R,4aR,6aS,6bR,8aR,11R,12S,12aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8-9,18-19,22-24,31H,10-17H2,1-7H3,(H,32,33)/t18-,19+,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
TWPITYZFXPKIQX-XRPAIOGXSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


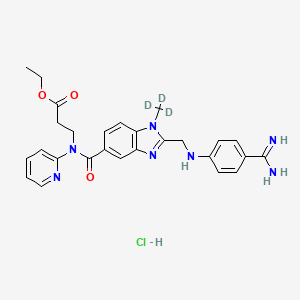
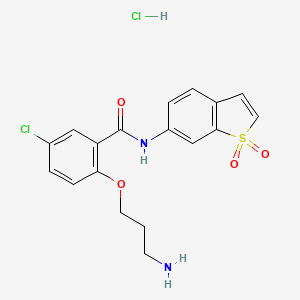
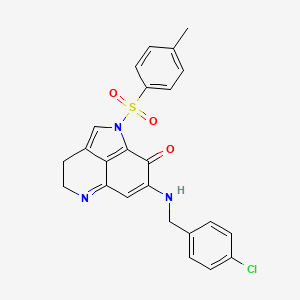
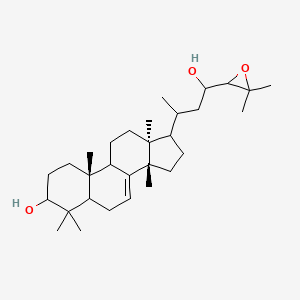

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)


![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
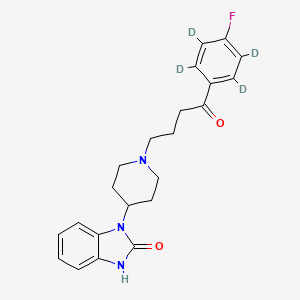
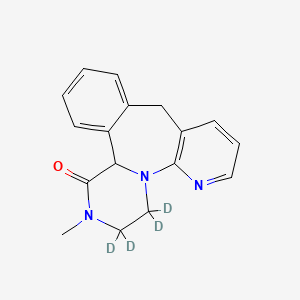

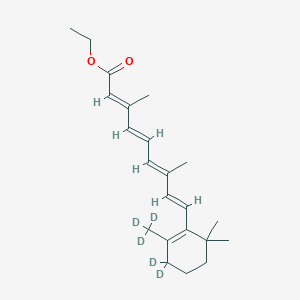
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
